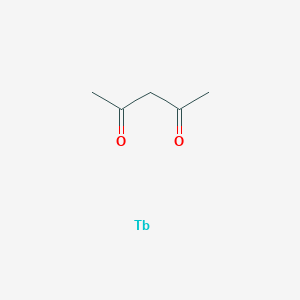

Pentane-2,4-dione terbium

Description

Overview of Lanthanide β-Diketonate Complexes in Research

Lanthanide β-diketonate complexes represent a widely studied class of compounds, recognized for their utility as emissive materials. researchgate.net The initial observation by Weissman in 1942, that lanthanide complexes with organic ligands show greater luminescence efficiency than the bare ions upon UV radiation, spurred extensive research in this domain. researchgate.net These complexes are formed by the chelation of a lanthanide ion with β-diketone ligands, which are organic compounds with two carbonyl groups separated by a single α-carbon. researchgate.net A key characteristic of β-diketones is their ability to exist in keto-enol tautomerism. researchgate.net The deprotonated enol form acts as a bidentate ligand, coordinating to the lanthanide ion through its two oxygen atoms. researchgate.netresearchgate.net

The organic ligands in these complexes act as "antennas," absorbing light energy and transferring it efficiently to the central lanthanide ion, a process that sensitizes the metal's luminescence. researchgate.netresearchgate.net This antenna effect overcomes the lanthanide ions' inherently low absorption cross-sections. rsc.org The versatility of these complexes is demonstrated by the ability to produce different colors of light by using various lanthanide ions; for instance, Europium(III) (Eu³⁺) typically emits red light, Terbium(III) (Tb³⁺) emits green, and Samarium(III) (Sm³⁺) emits orange. researchgate.net

Research into lanthanide β-diketonate complexes has led to their application in various advanced fields. researchgate.net They are extensively investigated as emitting layers in organic light-emitting diodes (OLEDs) and for solid-state lighting, owing to their excellent emission properties and high luminescence efficiency. researchgate.netrsc.orgrsc.org Other applications include their use as luminescent markers in immunofluorescence analysis and in the development of luminescent solar concentrators (LSCs). researchgate.net The stability and photophysical properties of these complexes can be fine-tuned by modifying the β-diketone ligand or by introducing ancillary ligands into the coordination sphere. acs.orgnih.gov

Table 1: Examples of β-Diketone Ligands in Lanthanide Complexes

| Ligand Name | Abbreviation |

|---|---|

| Acetylacetone (B45752) (Pentane-2,4-dione) | acac |

| Dibenzoylmethane | DBM |

| 2-Thenoyltrifluoroacetone | tta |

| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | btfa |

| 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione | fod |

Significance of Terbium(III) Complexes in Photoluminescence Science

Terbium(III) complexes are of particular importance in photoluminescence science due to their characteristic and intense green light emission. tandfonline.com This bright green luminescence makes them highly suitable for applications in display devices and lighting systems. tandfonline.comedp-open.org The emission from Tb³⁺ is a result of f-f electronic transitions, which are typically sharp and line-like. rsc.org

The luminescence process in Tb³⁺ complexes is most effectively achieved through the aforementioned antenna effect. researchgate.nettandfonline.com The organic ligand, such as a β-diketone, absorbs ultraviolet (UV) light, promoting the ligand to an excited singlet state. tandfonline.com Through intersystem crossing, the ligand transitions to an excited triplet state. tandfonline.com Energy is then transferred from this ligand-centered triplet state to the resonant energy levels of the Tb³⁺ ion, specifically the ⁵D₄ excited state. tandfonline.comresearchgate.net The subsequent relaxation from the ⁵D₄ level to the various ⁷Fⱼ ground state levels (where J = 6, 5, 4, 3) results in the characteristic emission of green light. researchgate.netnih.gov

The most intense emission peak for terbium(III) typically corresponds to the ⁵D₄ → ⁷F₅ transition, which occurs at a wavelength of approximately 545-548 nm. tandfonline.comnih.govnih.gov The presence of other, less intense peaks corresponds to transitions to other ⁷Fⱼ levels. researchgate.netnih.gov The efficiency of this luminescence can be significantly influenced by the choice of ligands. tandfonline.com The coordination environment around the Tb³⁺ ion is crucial; for instance, the presence of water molecules in the inner coordination sphere can quench the luminescence through non-radiative deactivation via O-H oscillators. acs.orgrsc.org Therefore, a key strategy in designing highly luminescent terbium complexes is to replace coordinated water molecules with other ligands that shield the metal ion more effectively. acs.orgnih.gov

Table 2: Characteristic Emission Transitions of Terbium(III) Ion

| Transition | Wavelength (nm) | Color |

|---|---|---|

| ⁵D₄ → ⁷F₆ | ~489-494 | Blue |

| ⁵D₄ → ⁷F₅ | ~545-548 | Green (Hypersensitive) |

| ⁵D₄ → ⁷F₄ | ~584-587 | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | ~619-623 | Red |

Note: The exact wavelength can vary slightly depending on the coordination environment. The ⁵D₄ → ⁷F₅ transition is typically the most intense. researchgate.netnih.gov

Nomenclature and General Coordination Aspects of Pentane-2,4-dione Terbium

The chemical compound at the center of this discussion is formally known as Tris(pentane-2,4-dionato-O,O')terbium. ontosight.ai It is also commonly referred to by several other names, including terbium(III) acetylacetonate (B107027), tris(acetylacetonato)terbium(III), and Tb(acac)₃. ontosight.aicymitquimica.comcymitquimica.com The ligand, pentane-2,4-dione, is more widely known as acetylacetone. molport.comchemicalbook.com

The chemical formula for the anhydrous compound is Tb(C₅H₇O₂)₃. ontosight.ai It is a coordination compound consisting of a central terbium(III) ion chelated by three pentane-2,4-dionato ligands. ontosight.ai Each acetylacetonate ligand acts as a bidentate donor, binding to the terbium ion through two oxygen atoms after losing a proton. researchgate.netontosight.ai This results in the formation of stable six-membered chelate rings. researchgate.net

In its simplest, anhydrous form, the terbium ion is coordinated to six oxygen atoms from the three ligands, often resulting in a distorted octahedral geometry. ontosight.ai However, lanthanide ions frequently exhibit higher coordination numbers, and it is common for these complexes to crystallize with additional solvent molecules, such as water, in the coordination sphere. acs.org For example, the hydrated form, tris(acetylacetonato)terbium(III) dihydrate, features a terbium ion with a higher coordination number due to the two coordinated water molecules. The bond lengths between the terbium ion and the oxygen atoms of the acetylacetonate ligands are typically in the range of 2.277 to 2.352 Å. nih.gov This coordination structure is directly responsible for the compound's notable spectroscopic and luminescent properties. ontosight.ai

Table 3: Chemical Identification of this compound

| Property | Value |

|---|---|

| IUPAC Name | Tris(pentane-2,4-dionato-O,O')terbium |

| Common Names | Terbium(III) acetylacetonate, Tb(acac)₃ |

| Chemical Formula | C₁₅H₂₁O₆Tb |

| Molecular Weight | 456.25 g/mol (anhydrous) |

| CAS Number | 14284-95-8 |

Data sourced from multiple references. ontosight.aicymitquimica.comcymitquimica.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8O2Tb |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

pentane-2,4-dione;terbium |

InChI |

InChI=1S/C5H8O2.Tb/c1-4(6)3-5(2)7;/h3H2,1-2H3; |

InChI Key |

IJQCALOURNPVPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C.[Tb] |

Origin of Product |

United States |

Synthetic Methodologies for Pentane 2,4 Dione Terbium Complexes

Conventional Solution-Phase Synthesis Routes

The most common and direct methods for synthesizing terbium(III) pentane-2,4-dionate involve the reaction of a terbium(III) salt with pentane-2,4-dione in a suitable solvent, typically in the presence of a base to deprotonate the β-diketone.

Reaction of Terbium Salts with Pentane-2,4-dione and Base

A widely employed synthetic strategy involves the reaction of a terbium(III) salt, such as terbium(III) nitrate (B79036) or terbium(III) chloride, with pentane-2,4-dione (acetylacetone, Hacac) in a solution. wikipedia.org A base is added to facilitate the deprotonation of the acetylacetone (B45752), forming the acetylacetonate (B107027) anion (acac⁻), which then coordinates to the Tb³⁺ ion. Ammonia (B1221849) is a frequently used base for this purpose. wikipedia.org The general reaction can be represented as:

Tb(NO₃)₃ + 3 Hacac + 3 NH₃ → Tb(acac)₃ + 3 NH₄NO₃ wikipedia.org

This reaction is typically carried out in a solvent such as a methanol/water mixture. The resulting complex, often a hydrated form, can then be isolated as a crystalline powder. smolecule.com

Aqueous Synthetic Approaches

Synthesis can also be performed in a predominantly aqueous medium. For instance, an aqueous solution of a terbium(III) salt can be added to a solution of acetylacetone. The pH of the mixture is then carefully adjusted with a base, like ammonia or sodium hydroxide (B78521), to promote the formation of the complex. This method is advantageous due to the use of an environmentally benign solvent. One patented method describes the reaction of terbium oxide or hydroxide with an excess of acetylacetone in an aqueous medium, which can yield a highly pure product without by-products like sodium chloride. google.com

Synthesis of Hydrated and Anhydrous Forms

The coordination sphere of the terbium ion in these complexes often includes water molecules, leading to the formation of hydrated species.

The most commonly isolated form is the dihydrate, Tb(C₅H₇O₂)₃(H₂O)₂, which has been characterized by X-ray crystallography. wikipedia.org The synthesis of hydrated terbium(III) acetylacetonate typically involves the reaction of terbium(III) chloride hexahydrate with acetylacetone in an aqueous solution. tandfonline.com

Obtaining the anhydrous form, Tb(C₅H₇O₂)₃, is more challenging. While often discussed, the anhydrous complex is considered unlikely to exist as a stable, monomeric species. wikipedia.org Attempts to dehydrate the hydrated complexes by heating under vacuum often result in decomposition, leading to the formation of oxo-clusters rather than the desired anhydrous compound. wikipedia.org However, a patented process claims the synthesis of both hydrated and anhydrous acetylacetonates (B15086760) of various metals, including lanthanides, by reacting the metal oxide or hydroxide with an excess of acetylacetone in an aqueous medium, followed by controlled filtration and drying. google.com

| Form | Typical Formula | Synthetic Precursors | Key Considerations |

| Hydrated | Tb(C₅H₇O₂)₃(H₂O)₂ | Terbium(III) salts (e.g., TbCl₃·6H₂O), Acetylacetone, Base | Commonly isolated form, stable under ambient conditions. wikipedia.orgtandfonline.com |

| Anhydrous | Tb(C₅H₇O₂)₃ | Terbium(III) oxide/hydroxide, Acetylacetone | Difficult to isolate without decomposition; heating hydrated forms often leads to oxo-clusters. wikipedia.orggoogle.com |

Preparation of Substituted Pentane-2,4-dione Terbium Complexes

To fine-tune the photophysical and chemical properties of terbium(III) pentane-2,4-dionate, researchers have developed synthetic routes to incorporate modified ligands. These modifications can involve altering the electronic properties of the pentane-2,4-dione backbone or introducing additional, ancillary ligands to the coordination sphere.

Synthesis with Modified β-Diketonate Ligands (e.g., fluorinated, silylated)

Modifying the pentane-2,4-dione ligand by introducing substituents can significantly impact the resulting complex's properties.

Fluorinated Ligands : The use of fluorinated β-diketones, such as hexafluoroacetylacetone (B74370) (hfaa) or thenoyltrifluoroacetone (TTA), is a common strategy to enhance the luminescent properties of lanthanide complexes. edp-open.orgrsc.orgresearchgate.net The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the ligand, potentially leading to more efficient energy transfer to the Tb³⁺ ion. The synthesis follows a similar principle to the standard method, where the fluorinated β-diketone is reacted with a terbium salt. researchgate.net

Silylated Ligands : Silylated β-diketonate ligands, such as 3-(3′-triethoxysilylpropyl)pentane-2,4-dione, have been synthesized to facilitate the incorporation of the terbium complex into sol-gel matrices. researchgate.net The synthesis of the ligand itself involves the hydrosilylation of an allylated pentane-2,4-dione. The resulting silylated β-diketonate can then be reacted with a terbium alkoxide to form the desired complex, which can be used to prepare luminescent hybrid materials. researchgate.net

| Ligand Modification | Example Ligand | Synthetic Approach | Purpose of Modification |

| Fluorination | Hexafluoroacetylacetone (hfaa) | Reaction of fluorinated β-diketone with a terbium salt. researchgate.net | Enhance luminescence via improved energy transfer. edp-open.orgrsc.org |

| Silylation | 3-(3′-Triethoxysilylpropyl)pentane-2,4-dione | Hydrosilylation of an allylated β-diketone followed by reaction with a terbium alkoxide. researchgate.net | Covalent incorporation into sol-gel matrices for hybrid materials. researchgate.net |

Incorporation of Ancillary Ligands in Ternary Complexes

The formation of ternary complexes, where a second type of ligand (an ancillary or auxiliary ligand) is introduced in addition to the β-diketonate, is a powerful strategy to enhance the stability and luminescent efficiency of the terbium complex. These ancillary ligands can shield the central Tb³⁺ ion from solvent molecules that can quench its luminescence and can also participate in the energy transfer process.

Common ancillary ligands include neutral N- or O-donor molecules like 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (B1663995) (bpy), triphenylphosphine (B44618) oxide (TPPO), and pyridine-N-oxide. tandfonline.comnih.govnih.gov The synthesis of these ternary complexes typically involves reacting the pre-formed hydrated terbium(III) acetylacetonate with the ancillary ligand in a suitable solvent, or by a one-pot reaction of the terbium salt, acetylacetone, and the ancillary ligand. tandfonline.com For example, a series of ternary complexes with the general formula [Tb(acac)₃(L)] (where L is an ancillary ligand) have been synthesized to study the effect of the ancillary ligand on the photoluminescence properties. tandfonline.com It has been observed that the choice of ancillary ligand can significantly influence the luminescence intensity of the resulting complex. tandfonline.comnih.gov

| Ancillary Ligand | Example Complex Formula | Synthetic Method | Effect on Complex |

| Pyridine-N-oxide | [Tb(acac)₃(Py-O)] | Reaction of Tb(acac)₃·H₂O with pyridine-N-oxide. tandfonline.com | Shown to produce the highest photoluminescence intensity in a comparative study. tandfonline.com |

| Triphenylphosphine oxide (TPPO) | [Tb(fod)₃(tppo)₂] | Reaction of a terbium salt with a fluorinated β-diketone (Hfod) and TPPO. nih.gov | Can lead to color-tunable emissions depending on the excitation wavelength. nih.gov |

| 2,2'-Bipyridine (bpy) | [Tb(acac)₂(L)]Cl (where L is a bipyridine derivative) | Reaction of a terbium salt, acetylacetone, and a bipyridine-based ligand. nih.gov | Efficiently shields the Tb³⁺ ion from solvent quenching. nih.gov |

| 1,10-Phenanthroline (phen) | [Tb(hfaa)₃(phen)] | Reaction of a terbium salt with hexafluoroacetylacetone and 1,10-phenanthroline. researchgate.net | Enhances emission intensity and decay time compared to the complex with only solvent molecules in the coordination sphere. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of coordination compounds, including this compound complexes, is a critical area of contemporary research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For lanthanide complexes, traditional synthesis routes often involve the use of volatile organic solvents and require long reaction times at elevated temperatures. In contrast, green methodologies offer more sustainable alternatives. Key green approaches applied to the synthesis of this compound and related lanthanide β-diketonate complexes include microwave-assisted synthesis, mechanochemistry (solvent-free methods), and the use of environmentally benign solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a prominent green chemistry technique that utilizes microwave radiation to heat reaction mixtures. mdpi.com Unlike conventional heating, where heat is transferred through conduction and convection, microwave energy directly interacts with polar molecules in the reaction medium, leading to rapid and uniform heating. mdpi.com This method dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and product purity. mdpi.comscispace.com

The application of microwave irradiation is considered an environmentally friendly and energy-saving process. researchgate.net Research has demonstrated its effectiveness in preparing luminescent terbium(III) complexes. For instance, a mixed-ligand complex, (tris-acetylacetonate)(2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinate) terbium(III), was successfully prepared using a microwave-assisted method, resulting in a product with high green luminescence and good thermal stability. scispace.comresearchgate.net Another study detailed a simple and rapid microwave-assisted synthesis of rare-earth-doped yttrium phosphate (B84403) nanophosphors using yttrium acetylacetonate (Y(acac)₃) as a precursor, with terbium doping achieved by incorporating the corresponding cation. csic.es This process, conducted in ethylene (B1197577) glycol, was notable for its simplicity, speed (7-minute reaction time), and high reaction yields (up to 90%). csic.es

The advantages of microwave-assisted synthesis include:

Energy Efficiency: Significant reduction in reaction time and energy consumption compared to conventional heating. mdpi.com

Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields. mdpi.comcsic.es

Milder Conditions: Reactions can often be conducted under milder conditions. mdpi.com

Mechanochemistry and Solvent-Free Synthesis

Mechanochemistry involves chemical transformations induced by mechanical force, such as grinding or milling, often in the absence of a solvent. acs.org This approach directly addresses the green chemistry principle of preventing waste by eliminating or significantly reducing the use of solvents, which are major contributors to chemical waste. Liquid-assisted grinding (LAG), where a minimal amount of liquid is added to facilitate the reaction, is an effective and environmentally friendly method for preparing lanthanide(III) β-diketonate complexes. researchgate.net This technique is noted for being quicker than traditional solution-based methods. researchgate.net

Solvent-free reactions can also be promoted by other means. One study demonstrated the conversion of various aldehydes and ketones into dithioacetals using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) under solvent-free conditions, highlighting the efficiency and ease of product isolation with this green approach. organic-chemistry.org While not a direct synthesis of the terbium complex, it illustrates the applicability of solvent-free principles to reactions involving the pentane-2,4-dione moiety. organic-chemistry.org The primary benefits of mechanochemical and solvent-free methods are the drastic reduction of solvent waste and often simplified purification procedures. acs.orgorganic-chemistry.org

Use of Environmentally Benign Solvents

When solvents are necessary, a core principle of green chemistry is to choose safer, more environmentally benign options. Water and ethanol (B145695) are preferred alternatives to hazardous organic solvents like chloroform (B151607) or benzene. The conventional laboratory synthesis of terbium(III) acetylacetonate trihydrate involves the reaction of terbium nitrate with acetylacetone in an aqueous medium containing ammonia. smolecule.com Similarly, the synthesis of a [Tb(acac)₂(NO₃)(EtOH)₂(H₂O)₂] complex was achieved by refluxing terbium(III) nitrate and acetylacetone in ethanol. ekb.eg

Another green and cost-effective method described is the solution precipitation approach, which can be performed in common, less hazardous solvents. nih.gov Developing synthesis strategies that are effective in water is particularly challenging for lanthanide complexes due to the quenching effect of O-H vibrations on luminescence. bohrium.com However, research into creating highly luminescent lanthanide materials in aqueous solutions represents a significant step towards truly green synthesis. bohrium.com

The following table summarizes research findings on the green synthesis of this compound and related complexes.

| Synthetic Method | Complex/Product | Reaction Conditions | Key Findings | Green Principle | Reference |

| Microwave-Assisted Synthesis | {Tb(acac)₃(dmdpphen)} | Not specified | Preparation of a highly green-luminescent and thermally stable complex. | Energy and time saving. | scispace.com |

| Microwave-Assisted Synthesis | Tb-doped YPO₄ | Precursor: Y(acac)₃; Solvent: Ethylene glycol; Temp: 80-120°C; Time: 7 min. | Rapid reaction with high yields (75-90%). | Energy efficiency, reduced reaction time. | csic.es |

| Liquid-Assisted Grinding | Lanthanide(III) β-diketonate complexes | Grinding method. | An efficient and environmentally friendly method that is faster than traditional approaches. | Reduced solvent use. | researchgate.net |

| Solution Precipitation | Terbium(III) complexes with β-hydroxy ketone | Solution-based precipitation. | An efficient and cost-effective synthesis technique. | Use of less hazardous solvents, cost-effectiveness. | nih.gov |

| Aqueous Synthesis | Terbium(III) acetylacetonate trihydrate | Aqueous medium with ammonia. | Standard laboratory synthesis using a benign solvent. | Use of benign solvent (water). | smolecule.com |

| Ethanolic Synthesis | [Tb(acac)₂(NO₃)(EtOH)₂(H₂O)₂] | Reflux in ethanol at ~80°C for 2 hours. | Characterized complex prepared in a relatively benign solvent. | Use of benign solvent (ethanol). | ekb.eg |

Structural Elucidation and Coordination Chemistry

X-ray Crystallography of Tris(pentane-2,4-dionato)terbium(III) Dihydrate and Analogues

While the anhydrous form, Tb(C₅H₇O₂)₃, is often discussed, it is considered unlikely to exist in a stable form. wikipedia.org The more commonly isolated and crystallographically characterized form is the dihydrate, tris(pentane-2,4-dionato)aquaterbium(III) dihydrate ([Tb(acac)₃(H₂O)₂]). wikipedia.orgresearchgate.net X-ray diffraction studies have been crucial in determining the precise arrangement of atoms in this complex. wikipedia.org

The crystal structure of analogues, such as those involving different lanthanide ions or modified ligands, provides comparative insights. For instance, the crystal structure of ytterbium(III) acetylacetonate (B107027) monohydrate has been determined, revealing a seven-coordinate ytterbium ion. researchgate.netacs.org Studies on other lanthanide acetylacetonates (B15086760), both hydrated and anhydrous, have also been conducted to understand the structural variations across the lanthanide series. researchgate.net The synthesis of related complexes with ancillary ligands, like 1,10-phenanthroline (B135089), has also been reported, leading to the formation of crystals suitable for X-ray analysis. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [Tb(acac)₃(H₂O)₂] | Not specified | Not specified | 8-coordinated Tb(III) ion. | wikipedia.org |

| Yb(C₅H₇O₂)₃(H₂O) | Triclinic | P1 | Two crystallographically independent seven-coordinate Yb ions. | researchgate.net |

| Y(C₅H₇O₂)₃·3H₂O | Monoclinic | P2₁/n | Eight-coordinate Yttrium ion. | researchgate.net |

| Tb(AcAc)₃Phen | Not specified | Not specified | Individual complexes linked by van der Waals interactions. | researchgate.net |

Coordination Geometry and Ligand Conformation

In tris(pentane-2,4-dionato)terbium(III) dihydrate, the central terbium(III) ion is typically eight-coordinate. wikipedia.org Its coordination sphere is composed of six oxygen atoms from the three bidentate pentane-2,4-dionato ligands and two oxygen atoms from two water molecules. wikipedia.orgresearchgate.net The resulting coordination polyhedron is often described as a distorted square antiprism. researchgate.netuoc.gr In some related complexes, other coordination geometries like a distorted monocapped square antiprism or a triangular dodecahedron have been observed, depending on the specific ligands and crystallization conditions. researchgate.netresearchgate.netunipi.it

Bond Lengths and Angles in the Coordination Sphere

The precise bond lengths and angles within the coordination sphere of the terbium ion are crucial for understanding the nature of the metal-ligand interactions. In a related terbium monoporphyrinate complex, the mean Tb–N and Tb–O bond distances were found to be 2.427 Å and 2.445 Å, respectively. uoc.gr In a different complex, [Eu(hfac)₃Cu(acac)₂], the Eu-O bond lengths for the bridging oxygen atoms were in the range of 2.438–2.508 Å, while the other Eu-O distances were shorter, spanning 2.336–2.381 Å. unipi.it These values can vary depending on the nature of the ancillary ligands and the coordination number of the central metal ion.

| Bond Type | Bond Length (Å) | Compound Context | Reference |

| Tb–N | 2.427 (mean) | [TbIII(b-Cl₈tpp)(O₂C-Me)(Me₂SO)₂] | uoc.gr |

| Tb–O | 2.445 (mean) | [TbIII(b-Cl₈tpp)(O₂C-Me)(Me₂SO)₂] | uoc.gr |

| Eu–O (bridging) | 2.438–2.508 | [Eu(hfac)₃Cu(acac)₂] | unipi.it |

| Eu–O (terminal) | 2.336–2.381 | [Eu(hfac)₃Cu(acac)₂] | unipi.it |

Influence of Hydration and Ancillary Ligands on Coordination Environment

The coordination environment of the terbium(III) ion in pentane-2,4-dione complexes is significantly influenced by the presence of water molecules (hydration) and other ancillary ligands. tandfonline.comnih.gov The coordinated water molecules in [Tb(acac)₃(H₂O)₂] complete the coordination sphere of the terbium ion. wikipedia.org The number of water molecules can vary, leading to different hydration states. smolecule.com

The introduction of ancillary ligands, such as urea, triphenylphosphine (B44618) oxide, or pyridine-N-oxide, can displace the coordinated water molecules to form ternary complexes. tandfonline.comtandfonline.com These ancillary ligands can modify the coordination geometry and, consequently, the photophysical properties of the complex. tandfonline.com For example, the use of bulky organic ligands can create a hydrophobic shell around the lanthanide ion. researchgate.net The reaction of Tb(acac)₃ with ligands like 5-[(2-thiophene methylene)amino]-8-hydroxyquinoline can lead to the formation of more complex structures. wikipedia.org The choice of reaction medium can also play a role in determining the final coordination environment. researchgate.net

Spectroscopic Characterization of Complex Structure

Spectroscopic techniques are vital for probing the structural and bonding characteristics of pentane-2,4-dione terbium complexes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for gaining insights into the coordination of the ligands to the metal ion. The infrared spectra of terbium acetylacetonate complexes show characteristic absorption bands. tandfonline.com The strong band observed around 1565.7 cm⁻¹ in a related cobalt complex is attributed to the mixed C=C and C=O vibrations of the chelate ring. bg.ac.rs Another strong band at approximately 1519.1 cm⁻¹ in the same complex corresponds to the asymmetric stretching vibrations of the NO₂ group mixed with C=C and C=O vibrations of the chelate ring. bg.ac.rs

In terbium oxide nanoparticles derived from a metal-organic framework, bands around 3440 and 1615 cm⁻¹ are assigned to the ν(O-H) and ν(HOH) modes of vibration of crystalline water, respectively. researchgate.net The disappearance of peaks in the 1630-1370 cm⁻¹ region upon transformation to the oxide indicates the breakdown of the original ligand structure. researchgate.net The presence of new bands in the 500-600 cm⁻¹ region can indicate the formation of Tb-S bonds in relevant complexes. researchgate.net The pyrolysis of Tb(acac)₃ during high-temperature synthesis can lead to the formation of acetate (B1210297) ligands, which show characteristic IR bands in the 1440–1446 and 1490–1496 cm⁻¹ regions. uoc.gr

| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference |

| ~3440 | ν(O-H) of crystalline water | Terbium oxide nanoparticles | researchgate.net |

| ~1615 | ν(HOH) of crystalline water | Terbium oxide nanoparticles | researchgate.net |

| 1565.7 | C=C and C=O vibrations of chelate ring | Co(AcAc-NO₂)₃ | bg.ac.rs |

| 1519.1 | Asymmetric NO₂ stretching mixed with C=C and C=O vibrations | Co(AcAc-NO₂)₃ | bg.ac.rs |

| 1440-1446 & 1490-1496 | Bidentate coordination of acetate ligand | Product of Tb(acac)₃ pyrolysis | uoc.gr |

| 500-600 | Tb-S bond formation | Terbium-sulfur composites | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

¹H-NMR spectroscopy is a powerful tool for characterizing the structure of terbium(III) acetylacetonate complexes in solution. Due to the paramagnetic nature of the Tb³⁺ ion, the NMR spectra of its complexes exhibit significant shifts compared to the free ligand. up.pt These paramagnetic shifts, both downfield for the ligand protons and upfield for ancillary ligand protons, are indicative of dipolar interactions with the terbium center. up.pt

In a study of a [Tb(acac)₂(NO₃)(EtOH)₂(H₂O)₂] complex, the ¹H-NMR spectrum provided evidence for the coordination of the acetylacetonate ligands. ekb.eg The presence of coordinated ethanol (B145695) and water molecules was also confirmed. ekb.eg For different ternary terbium(III) complexes with acetylacetone (B45752) and various ancillary ligands, ¹H-NMR has been used to confirm the structure of the synthesized compounds. tandfonline.com The integration of the proton signals helps in determining the ratio of the ligands to the metal ion.

For instance, in a terbium complex containing a modified pentane-2,4-dione ligand, 3-(4-hydroxyphenyl)pentane-2,4-dione, the ¹H-NMR spectrum in CDCl₃ showed the enolic proton at 16.58 ppm, aromatic protons between 6.87 and 7.04 ppm, and the methyl protons at 1.91 ppm, confirming the ligand structure before complexation. raineslab.com Upon complexation, changes in these chemical shifts are expected due to the influence of the terbium ion.

Interactive Data Table: Representative ¹H-NMR Data

| Compound/Fragment | Proton | Chemical Shift (ppm) | Reference |

| 3-(4-hydroxyphenyl)pentane-2,4-dione (enol form) | enolic OH | 16.58 (s) | raineslab.com |

| Aromatic CH | 7.04 (d), 6.87 (d) | raineslab.com | |

| CH (enol) | 5.80 (s) | raineslab.com | |

| CH₃ | 1.91 (s) | raineslab.com |

Note: This table presents data for a related ligand to illustrate typical chemical shifts. The exact shifts for the terbium complex will be influenced by the paramagnetic metal center.

Mass Spectrometry in Complex Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of this compound complexes. For a synthesized Tb(III)-acetylacetone complex with the proposed formula [Tb(acac)₂(NO₃)(EtOH)₂(H₂O)₂], the mass spectrum revealed a molecular ion peak (m/z) at 551.35 amu. ekb.egresearchgate.net This value is consistent with the calculated molecular weight of the complex, thereby supporting the proposed structure. researchgate.net

High-resolution mass spectrometry (HRMS) is also employed to obtain precise mass measurements, which further aids in the structural confirmation of these complexes. up.pt The fragmentation pattern observed in the mass spectrum can also provide valuable information about the step-wise loss of ligands and other coordinated molecules, offering insights into the stability and bonding within the complex.

Interactive Data Table: Mass Spectrometry Data for a Terbium-Acetylacetonate Complex

| Complex Formula | Calculated Molecular Weight (amu) | Observed m/z | Reference |

| [Tb(acac)₂(NO₃)(EtOH)₂(H₂O)₂] | 551.35 | 551.35 | ekb.egresearchgate.net |

Supramolecular Assembly and Intermolecular Interactions

The solid-state structures of this compound complexes are often governed by supramolecular assembly through various intermolecular interactions. These interactions can include van der Waals forces, hydrogen bonding (especially in hydrated complexes), and π-π stacking interactions if aromatic co-ligands are present. researchgate.netnii.ac.jp

In the crystal structure of a related complex, Tb(acac)₃(phen) (where phen is 1,10-phenanthroline), individual complex units are linked through van der Waals interactions, leading to the formation of cleavage planes within the crystal. researchgate.net The study of intermolecular contacts in metal acetylacetonates reveals the significance of non-bonded interactions in their crystal packing. sibran.ru

The formation of discrete or polymeric structures in heterometallic β-diketonate complexes is dependent on the nature of the substituents on the β-diketone ligand and any co-ligands. nih.gov For instance, the self-assembly of lanthanide tetrakis-β-diketonates can lead to the formation of coordination polymers. nih.gov The presence of ancillary ligands can prevent the formation of polymeric structures and lead to discrete, mononuclear complexes.

In some cases, extensive multifarious interactions involving aromatic rings of anionic and bridging ligands contribute to the stability of supramolecular assemblies of terbium complexes. rsc.org These non-covalent interactions are crucial in the field of crystal engineering, allowing for the design of materials with specific properties. researchgate.net

Thermogravimetric Analysis (TGA) and Thermal Decomposition Studies

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition behavior of this compound complexes. tandfonline.com TGA measures the change in mass of a sample as a function of temperature. etamu.edu This analysis provides information on the presence of solvent molecules, the temperature at which the complex begins to decompose, and the nature of the final residue.

For a series of ternary terbium(III) complexes with acetylacetone, TGA/DTA (Differential Thermal Analysis) showed good thermal stability. tandfonline.com The decomposition of hydrated tris-chelates of lanthanides with β-diketones can occur through hydrolysis at elevated temperatures. idosi.org

A typical TGA curve for a hydrated terbium acetylacetonate complex would show an initial weight loss corresponding to the removal of water molecules, followed by subsequent weight loss at higher temperatures due to the decomposition of the organic ligands. idosi.org The final residue at the end of the analysis is typically the most stable terbium oxide. The decomposition temperature of tris(pentane-2,4-dionato-O,O')lanthanum, a related lanthanide complex, is reported to be around 250–300°C.

Interactive Data Table: Thermal Decomposition Data for Related Lanthanide Acetylacetonates

| Compound Family | Decomposition Onset Temperature (°C) | Observation | Reference |

| Lanthanide β-diketonates | ~150 | Potential loss of solvent | |

| >300 | Ligand pyrolysis | ||

| Tris(pentane-2,4-dionato-O,O')lanthanum | ~250–300 | Onset of decomposition |

Photophysical Properties and Luminescence Mechanisms

Ligand-Sensitized Luminescence (Antenna Effect)

The inherent issue with lanthanide ions like terbium(III) is their very low molar extinction coefficients. nih.gov The f-f electronic transitions are Laporte-forbidden, meaning they are inefficient at directly absorbing light. rsc.orgedp-open.org To overcome this, an organic chromophore, the pentane-2,4-dione ligand in this case, is coordinated to the ion. This ligand acts as an "antenna," absorbing incident light much more efficiently and subsequently transferring the excitation energy to the central metal ion. nih.govresearchgate.netedp-open.org This entire process is known as the antenna effect or sensitized luminescence. nih.govresearchgate.netrsc.org

The pentane-2,4-dione ligand possesses a system of π-electrons that allows it to strongly absorb ultraviolet (UV) radiation. The absorption spectra of terbium(III) acetylacetonate (B107027) complexes show intense, broad bands in the UV region. tandfonline.comekb.eg These absorption bands are primarily attributed to ligand-centered π → π* and n → π* electronic transitions. tandfonline.com A broad, intense absorption band is indicative of an efficient energy transfer pathway from the ligand to the metal ion. tandfonline.com For instance, the UV/Vis spectrum of a Tb(III)-acetylacetone complex in ethanol (B145695) showed a high-energy absorption band at 224 nm, assigned to a π → π* transition. ekb.eg This absorption is the initial step in the luminescence process, capturing the energy that will ultimately be emitted as visible light by the terbium ion.

Following the absorption of UV light by the pentane-2,4-dione ligand, a multi-step intramolecular energy transfer (IET) process occurs. researchgate.net This cascade efficiently channels the absorbed energy from the ligand's excited electronic states to the f-orbitals of the terbium(III) ion. The complete suppression of ligand-centered fluorescence in some complexes is a key indicator of an efficient ligand-to-metal energy transfer. uchile.cl

The energy transfer mechanism is not a direct transfer from the initially populated singlet excited state (S₁) of the ligand. Instead, it follows a more complex and efficient pathway.

Absorption and Excitation : The process begins when the pentane-2,4-dione ligand absorbs a photon, promoting an electron from its ground state (S₀) to a singlet excited state (S₁). uea.ac.uk

Intersystem Crossing (ISC) : The excited ligand then undergoes a non-radiative process called intersystem crossing (ISC), where it transitions from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). rsc.orguea.ac.uk A small energy gap between the S₁ and T₁ states favors this process. rsc.org

Energy Transfer to Tb(III) : From the ligand's triplet state (T₁), the energy is transferred to the terbium(III) ion, exciting it from its ⁷F ground state to the emissive ⁵D₄ excited state. uea.ac.uk This transfer typically occurs via a short-range Dexter exchange mechanism. nih.gov

The triplet state acts as a crucial intermediate energy storage level, as its longer lifetime compared to the singlet state allows for more efficient energy transfer to the lanthanide ion. rsc.org

For the final energy transfer step from the ligand's triplet state to the terbium(III) ion to be efficient, the energy levels must be appropriately aligned. nih.govsemanticscholar.org The energy of the ligand's triplet state (T₁) must be higher than the energy of the accepting resonance level of the Tb(III) ion, which is the ⁵D₄ level (approximately 20,500 cm⁻¹). edp-open.orgsemanticscholar.orgmdpi.com

An optimal energy gap (ΔE) between the ligand's T₁ state and the Tb(III) ⁵D₄ level is required. If the gap is too small (typically less than 1850 cm⁻¹), a thermally activated back energy transfer from the Tb(III) ion to the ligand's triplet state can occur, which quenches the luminescence. rsc.orgresearchgate.net Conversely, if the gap is too large, the transfer efficiency may decrease. The triplet state energy of the acetylacetone (B45752) ligand is well-matched to sensitize the Tb(III) ion, facilitating efficient resonant energy transfer. mdpi.comresearchgate.net

| State | Typical Energy (cm⁻¹) | Description |

|---|---|---|

| Ligand T₁ | > 20,500 | Lowest triplet excited state of the pentane-2,4-dione ligand. Must be higher than the Tb(III) ⁵D₄ level. |

| Tb(III) ⁵D₄ | ~20,500 | The primary emissive resonance level of the Terbium(III) ion. mdpi.com |

Intramolecular Energy Transfer Pathways: Ligand to Terbium(III) Ion

Terbium(III) Ion Emission Characteristics

Once the terbium(III) ion is populated to its ⁵D₄ excited state via energy transfer from the ligand, it relaxes to its ground state multiplets (⁷Fⱼ) by emitting photons. This radiative decay is responsible for the characteristic luminescence of the complex.

The emission spectrum of a this compound complex is characterized by several sharp, narrow emission bands in the visible region, which are signatures of the internal 4f-4f electronic transitions of the Tb(III) ion. edp-open.orgedp-open.org These transitions are shielded from the ligand environment, resulting in line-like emission peaks. rsc.org

The most intense of these transitions is the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 545 nm and is responsible for the brilliant green color of the emission. tandfonline.comsemanticscholar.orgmdpi.comnih.gov Other notable transitions occur at different wavelengths, corresponding to relaxation to other J-levels of the ground state.

| Transition | Approximate Wavelength (nm) | Color |

|---|---|---|

| ⁵D₄ → ⁷F₆ | 489 | Blue |

| ⁵D₄ → ⁷F₅ | 545 | Green (Hypersensitive) |

| ⁵D₄ → ⁷F₄ | 585 | Yellow |

| ⁵D₄ → ⁷F₃ | 620 | Red |

| Data sourced from multiple studies on terbium complexes. semanticscholar.orgmdpi.comnih.gov |

Luminescence Quantum Yield Determination and Optimization

The determination of the luminescence quantum yield of lanthanide complexes like this compound requires specialized techniques due to their long luminescence lifetimes. Time-gated fluorimeters are often employed to discriminate the long-lived phosphorescence of the terbium complex from any short-lived fluorescence from the ligand or impurities.

One established method involves using a reference standard with a known quantum yield. For instance, terbium(III)-acetylacetonate itself has been proposed as a phosphorescence quantum yield reference standard. tandfonline.com The quantum yield of a sample can be determined by comparing its emission intensity and absorption to that of the standard under identical experimental conditions. This relative method is widely used for its simplicity and reliability. Absolute quantum yield measurements can also be performed using an integrating sphere, which collects all the light emitted by the sample.

The solvent in which this compound is dissolved can have a profound impact on its luminescence quantum yield. The presence of high-frequency oscillators, such as O-H or N-H bonds, in the solvent molecules can lead to non-radiative deactivation of the excited state of the Tb³⁺ ion, thereby quenching the luminescence and lowering the quantum yield.

For example, the luminescence efficiency of a terbium acetylacetonate complex was found to decrease significantly in water compared to its solid state (from 38% to 7%). nih.gov This is attributed to the quenching effect of the O-H vibrations of water molecules coordinated to the terbium ion. In contrast, organic solvents that lack such high-energy vibrations can lead to higher quantum yields. Studies have shown that the polarity of the solvent also plays a role, with variations in luminescence intensity observed in different alcohols.

| Solvent | Effect on Luminescence | Reference |

| Water | Significant quenching due to O-H vibrations | nih.gov |

| Methanol | Can lead to enhanced sensitization compared to other alcohols | |

| Butanol | Lower intensity observed compared to methanol | |

| DMSO | Can be a suitable solvent with no quenching of emission | ekb.eg |

Modification of the pentane-2,4-dione ligand through substitution is a key strategy for tuning and enhancing the luminescence quantum yield. Fluorination, the replacement of hydrogen atoms with fluorine atoms in the ligand, has been shown to be particularly effective.

The introduction of electron-withdrawing trifluoromethyl (-CF₃) groups, as in the ligand 2-thenoyltrifluoroacetone (tta), can influence the energy levels of the ligand. This can lead to a more efficient energy transfer to the terbium ion and a higher quantum yield. While specific data for the direct fluorination of pentane-2,4-dione in a terbium complex is not extensively detailed in the provided context, the principle is well-established within the family of β-diketonate ligands used for sensitizing lanthanide luminescence. The improved performance of fluorinated ligands is often attributed to a better energy match between the ligand's triplet state and the resonant energy level of the Tb³⁺ ion, as well as a reduction in non-radiative decay pathways.

The coordination of additional, or ancillary, ligands to the this compound complex is a powerful method for enhancing its luminescence quantum yield. These ancillary ligands can serve several purposes:

Displacement of Quenching Solvent Molecules: Ancillary ligands can replace coordinated solvent molecules, such as water, which are known to quench the luminescence of the terbium ion.

Increased Rigidity: A more rigid coordination environment created by the ancillary ligand can reduce non-radiative decay processes, leading to a higher quantum yield.

Enhanced Antenna Effect: Some ancillary ligands can also act as "antenna" ligands, absorbing light and contributing to the sensitization of the terbium ion.

A common and effective ancillary ligand is 1,10-phenanthroline (B135089) (phen). The formation of the ternary complex Tb(acac)₃(phen) often results in a significant enhancement of the luminescence intensity and quantum yield compared to the parent Tb(acac)₃ complex. Other ancillary ligands that have been shown to enhance the photoluminescence of terbium(III) acetylacetonate complexes include urea, triphenylphosphine (B44618) oxide, and pyridine-N-oxide. tandfonline.comtandfonline.com

| Ancillary Ligand | Effect on Luminescence | Reference |

| 1,10-phenanthroline (phen) | Significant enhancement of intensity and quantum yield | tandfonline.com |

| Urea | Enhancement of photoluminescence | tandfonline.comtandfonline.com |

| Triphenylphosphine oxide | Enhancement of photoluminescence | tandfonline.comtandfonline.com |

| Pyridine-N-oxide | Highest photoluminescence intensity among a series of ancillary ligands | tandfonline.comtandfonline.com |

Luminescence Lifetime Measurements

The luminescence lifetime (τ) is the average time the terbium ion spends in the excited state before returning to the ground state. For this compound and its derivatives, the luminescence lifetimes are typically in the microsecond (µs) to millisecond (ms) range. This long lifetime is another characteristic feature of lanthanide luminescence and is a key advantage in applications such as time-resolved bioassays.

Luminescence lifetime measurements are typically performed using time-resolved spectroscopy. The decay of the luminescence intensity over time after pulsed excitation is monitored and can often be fitted to a single or multi-exponential decay function to determine the lifetime.

The luminescence lifetime is sensitive to the coordination environment of the terbium ion. The presence of quenching species, such as water molecules, will shorten the lifetime. Conversely, the introduction of ancillary ligands that shield the terbium ion from the solvent can lead to longer lifetimes. For example, the decay time of terbium(III) acetylacetonate complexes has been shown to vary with the ancillary ligand used. tandfonline.comtandfonline.com

| Complex | Decay Time (τ) (ms) | Reference |

| [Tb(acac)₃(H₂O)₂] | 0.435 | tandfonline.comtandfonline.com |

| [Tb(acac)₃(Urea)₂] | 0.510 | tandfonline.comtandfonline.com |

| [Tb(acac)₃(TPPO)₂] | 0.545 | tandfonline.comtandfonline.com |

| [Tb(acac)₃(PyO)₂] | 0.612 | tandfonline.comtandfonline.com |

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence spectroscopy is a powerful technique to study the excited-state dynamics of this compound complexes. The luminescence decay of the Tb³⁺ ion in these complexes is typically in the millisecond range, which is a hallmark of the parity-forbidden 4f-4f transitions. The long lifetime of the excited state is advantageous for various applications, including bioimaging and sensors.

The decay curves of terbium(III) complexes can provide insights into the coordination environment of the metal ion. For instance, the presence of multiple exponential components in the decay curve can indicate the existence of different species in solution or different coordination sites in a solid matrix. In some cases, the luminescence decay of terbium bound to proteins has been observed to change from a simple exponential to a complex non-exponential decay at low temperatures, reflecting a distribution of conformational states. nih.gov

Correlation of Lifetime with Non-radiative Processes

The observed luminescence lifetime (τ_obs) of a terbium(III) complex is influenced by both radiative (k_r) and non-radiative (k_nr) decay rates, as described by the equation:

τ_obs = 1 / (k_r + k_nr)

Non-radiative processes are major quenching pathways that decrease the luminescence quantum yield and shorten the lifetime. A primary source of non-radiative deactivation in lanthanide complexes is the vibrational coupling of the excited state with high-frequency oscillators, such as O-H, N-H, and C-H bonds, in the vicinity of the metal ion. rsc.org Therefore, the presence of coordinated solvent molecules (e.g., water) or certain functional groups on the ligands can significantly quench the terbium emission. The use of deuterated solvents and ligands can mitigate this effect and lead to longer lifetimes and higher quantum yields.

The design of the coordination sphere around the terbium ion is crucial to minimize non-radiative decay. Bulky ligands can shield the metal center from solvent molecules and other quenching species, thereby enhancing the luminescence.

Circularly Polarized Luminescence (CPL) in Chiral this compound Complexes

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. nih.gov Terbium(III) complexes are excellent candidates for CPL-active materials due to their sharp emission bands and long luminescence lifetimes. nih.gov

To induce CPL in a this compound complex, chirality must be introduced into the coordination environment of the Tb³⁺ ion. This is typically achieved by using chiral ancillary ligands in addition to the pentane-2,4-dione ligands or by modifying the pentane-2,4-dione ligand itself with a chiral moiety. The chiral ligand perturbs the symmetry of the coordination sphere, leading to a non-zero CPL signal.

Several strategies have been employed in the design of chiral ligands for lanthanide CPL, including the use of chiral backbones like diaminocyclohexane and diphenylethylenediamine. nih.gov The rigidity of the chiral ligand is an important factor, as it can lead to a more defined and stable chiral structure around the metal ion, resulting in stronger CPL activity. The rational design of antenna ligands is crucial for effective energy transfer to the Tb³⁺ ion, which is a prerequisite for observing CPL. rsc.orgrsc.org

The magnitude of CPL is quantified by the luminescence dissymmetry factor (g_lum), defined as:

g_lum = 2 * (I_L - I_R) / (I_L + I_R)

where I_L and I_R are the intensities of left and right circularly polarized emission, respectively. The g_lum value can range from -2 to +2, with larger absolute values indicating a higher degree of circular polarization. For small organic molecules, |g_lum| values are typically in the range of 10⁻⁵ to 10⁻³. nih.gov However, chiral lanthanide complexes can exhibit significantly larger |g_lum| values. rsc.orgrsc.org

The optimization of g_lum in chiral this compound complexes involves several factors. The choice of the chiral ligand and its ability to induce a highly asymmetric coordination environment around the Tb³⁺ ion is paramount. The specific 4f-4f transition being observed also influences the g_lum value. For terbium complexes, the ⁵D₄ → ⁷F₅ transition is often the most intense and can exhibit a significant g_lum. researchgate.netrsc.orgrsc.org

This table presents examples of dissymmetry factors for different chiral terbium complexes to illustrate the range of achievable values.

Photostability and Degradation Mechanisms

The photostability of this compound complexes is a critical parameter for their practical applications, especially in devices such as organic light-emitting diodes (OLEDs) and luminescent solar concentrators. nih.gov Upon prolonged exposure to UV radiation, these complexes can undergo photodegradation, leading to a decrease in luminescence intensity.

One potential degradation pathway involves photoinduced electron transfer from the excited ligand to the Tb³⁺ ion. diva-portal.org The stability of the complex is also influenced by the surrounding environment. Incorporating the complexes into a protective matrix, such as a polymer, can enhance their photostability. nih.gov Studies on europium(III) β-diketonate complexes have shown that the choice of ancillary ligands can significantly impact the long-term stability of the luminescence. nih.govresearchgate.net

Intermolecular Energy Transfer Processes

Intermolecular energy transfer can occur between different lanthanide complexes in solution. acs.orgacs.org For instance, energy transfer from a terbium(III) complex (donor) to a europium(III) complex (acceptor) has been observed. This process is dependent on the spectral overlap between the emission of the terbium donor and the absorption of the europium acceptor. The efficiency of this energy transfer is also influenced by the distance between the donor and acceptor complexes.

In the context of this compound complexes, intermolecular energy transfer can lead to quenching of the terbium luminescence if an appropriate acceptor species is present. This phenomenon can be utilized in the development of ratiometric luminescent probes. Conversely, aggregation of the complexes at high concentrations can lead to self-quenching, which is a form of intermolecular energy transfer between identical molecules. researchgate.net

Computational Chemistry Approaches to Photophysical Properties

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful and widely used methods for investigating the electronic properties of lanthanide complexes. These approaches offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like terbium β-diketonate complexes.

DFT calculations are frequently employed to determine the electronic ground state properties of terbium complexes, including the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are crucial frontier molecular orbitals that help in understanding the electronic transitions and reactivity of the complex. irjweb.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com

In terbium complexes with ligands like pentane-2,4-dione, the HOMO is typically localized on the ligand, possessing π-character, while the LUMO is also often centered on the ligand's π-system. acs.orgresearchgate.net For instance, in a related terbium complex, Tb(acac)₃(dmdp), analysis showed that the electronic absorption maximum involves transitions from a HOMO associated with the acetylacetonate (B107027) (acac) ligand to a LUMO on an ancillary ligand. acs.org The distribution of these frontier orbitals is key to understanding charge transfer processes within the complex. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-31G* or 6-311++G**, can predict these electronic structures. researchgate.netacs.orgnih.gov Relativistic effects for the terbium ion are accounted for by using effective core potentials (ECPs). acs.orgnih.gov

| Polymer/Complex System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| PQ1 Polymer | -5.61 | -3.65 | 1.96 | researchgate.net |

| PQ2 Polymer | -5.28 | -3.31 | 1.97 | researchgate.net |

| PQ3 Polymer | -5.31 | -4.02 | 1.29 | researchgate.net |

| PQ4 Polymer | -5.59 | -3.86 | 1.73 | researchgate.net |

| N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

The efficiency of the "antenna effect" in lanthanide complexes, where the organic ligand absorbs light and transfers the energy to the central metal ion, is critically dependent on the relative energies of the ligand's excited singlet (S₁) and triplet (T₁) states and the emissive state of the Tb³⁺ ion (⁵D₄). Time-dependent DFT (TD-DFT) is the workhorse method for calculating these excited state energies. nih.govacs.orgosti.gov

For effective sensitization of Tb³⁺ luminescence, the ligand's T₁ state energy should be sufficiently above the Tb³⁺ ⁵D₄ accepting level (around 20,500 cm⁻¹) to provide a thermodynamic driving force for energy transfer, but not so high as to activate non-radiative decay pathways. nih.govosti.gov TD-DFT calculations can predict these S₁ and T₁ energies with reasonable accuracy, often within about 5% of experimental values. nih.govacs.orgosti.gov These calculations guide chemists in modifying ligand structures to tune the triplet energy level for optimal sensitization. nih.govacs.orgrsc.org For example, studies on various Tb(III) complexes have shown that the triplet state energies are highly influenced by the electron-donating or withdrawing nature of substituents on the ligands. acs.orgnih.gov

Table 2: Calculated vs. Experimental Triplet State Energies for Ligands in Terbium(III) Complexes (Note: This table presents data for various ligands to illustrate the predictive power of TD-DFT, as discussed in the cited literature.)

| Ligand System | Calculated T₁ Energy (cm⁻¹) | Experimental T₁ Energy (cm⁻¹) | Deviation (%) | Reference |

|---|---|---|---|---|

| 5LI-IAM-H | ~22,000 | ~21,000 | ~5% | nih.gov |

| 5LI-IAM-CH₃ | ~22,500 | ~21,500 | ~5% | nih.gov |

| [Tb(L4)] | ~30,000 | ~29,500 | ~1.7% | rsc.org |

| [Tb(L5)] | ~30,500 | ~30,400 | ~0.3% | rsc.org |

Ab Initio Calculations for Energy Transfer Pathways

While DFT is powerful, more rigorous ab initio methods are sometimes required for a more detailed understanding of energy transfer pathways, especially when dealing with the complex electronic structure of lanthanide ions. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or XMCQDPT2), are particularly well-suited for this purpose. researchgate.netnih.govacs.orgnih.gov

These methods can explicitly treat the multi-configurational nature of the f-electrons in terbium and calculate the energies of both ligand-centered and metal-centered excited states. An ab initio study on a dinuclear complex containing Eu(III) and Tb(III) bridged by a bipyrimidine ligand and coordinated by acetylacetonate (Acac) ligands successfully determined the intramolecular energy transfer channels. researchgate.netnih.gov The study found that upon excitation localized on the pentane-2,4-dione ligand, energy transfer proceeds from the ligand's triplet state to the metal ions. researchgate.net Such calculations can construct detailed energy level diagrams that elucidate the most probable pathways for sensitization and potential quenching mechanisms. researchgate.netacs.org To manage computational costs, large complexes are often divided into fragments for calculation, while accounting for the electrostatic effects of the ions on the ligands. researchgate.netnih.gov

Theoretical Modeling of Energy Transfer Rates

More sophisticated models, such as that developed by Malta and collaborators, have been adapted to calculate intramolecular energy transfer rates in lanthanide complexes. mdpi.comuwr.edu.pl These models consider both dipole-multipole and exchange mechanisms. The calculations require knowledge of the ligand's emission spectrum, the lanthanide ion's absorption spectrum, and the distance between the donor (ligand) and acceptor (ion). acs.orgmdpi.com Recent advancements have incorporated phonon-assisted processes into these models, which can be crucial for accurately predicting rates, especially when there is a slight energy mismatch between the donor and acceptor states. mdpi.comuwr.edu.pl For example, a theoretical model considering phonon assistance was able to calculate energy transfer rates between Eu(III) and Cr(III) ions that were in excellent agreement with experimental data. mdpi.comuwr.edu.pl

Correlation of Computational Predictions with Experimental Data

The ultimate validation of any computational model lies in its ability to reproduce and predict experimental observations. In the study of lanthanide complexes, there is a strong tradition of correlating computational predictions with experimental photophysical data.

Numerous studies have demonstrated a clear correlation between calculated ligand triplet state energies and experimentally measured luminescence quantum yields. acs.orgnih.gov For instance, it has been shown for a series of Tb(III) β-diketonate complexes that a larger calculated energy gap between the ligand's triplet state and the Tb³⁺ emissive level (ΔE(T₁ - ⁵D₄)) corresponds to a higher experimental quantum yield. acs.org This is because a larger gap reduces the probability of back energy transfer, a significant non-radiative decay pathway that quenches luminescence. osti.govrsc.org

Furthermore, calculated absorption spectra from TD-DFT often show good agreement with experimental UV-Vis spectra in terms of maximum absorption wavelengths (λₘₐₓ) and spectral shape. acs.org Molecular docking and DFT calculations have also been used to successfully predict binding interactions and energy transfer from biomolecules to lanthanide complexes, with results that align well with fluorescence spectroscopy experiments. ijcce.ac.ir This synergy between computation and experiment is crucial for establishing structure-property relationships and provides a predictive framework for designing new, highly luminescent terbium compounds. nih.govacs.org

Advanced Material Applications and Research Development

Organic Light-Emitting Diodes (OLEDs)

Tris(acetylacetonato)terbium(III) was one of the early organo-lanthanide complexes investigated for its potential in organic light-emitting diode technology. The primary appeal of this compound lies in the efficient intramolecular energy transfer from the organic ligand to the central terbium ion, resulting in the ion's characteristic line emission.

Role as Green Emitter/Dopant in OLED Devices

Tris(acetylacetonato)terbium(III) functions as a green emitter in OLEDs, leveraging the luminescent properties of the trivalent terbium ion (Tb³⁺). The acetylacetonate (B107027) ligands absorb energy and transfer it to the Tb³⁺ ion, which then emits light through its f-f electronic transitions. The most prominent of these transitions is the ⁵D₄ → ⁷F₅, which results in a characteristic sharp green emission peak at approximately 544 nm. acs.org This sharp emission is a hallmark of lanthanide complexes and is advantageous for creating displays with high color purity.

In early research, Tb(acac)₃ was used as the primary emitting layer, demonstrating the fundamental principle of using lanthanide chelates in electroluminescent devices. acs.org Later studies have explored its role as a dopant within a host material, a common strategy in modern OLEDs to prevent concentration quenching and improve device efficiency. The bright green luminescence makes these materials suitable for various electronic display applications. tandfonline.com

Device Architectures and Performance Parameters

The application of Tris(acetylacetonato)terbium(III) in OLEDs dates back to early device structures. A foundational double-layer device was fabricated with a structure of ITO/TPD/Tb(acac)₃/Al, where ITO (Indium Tin Oxide) served as the anode, TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine) as the hole-transport layer, Tb(acac)₃ as the emissive layer, and Aluminum as the cathode. acs.org This device emitted a bright green light characteristic of the Tb³⁺ ion when a DC voltage was applied. acs.org

In comparative studies, the performance of Tb(acac)₃ has been evaluated against other terbium β-diketonate complexes. For instance, a triple-layer device with the architecture glass substrate/ITO/PVK/PVK:Tb complex:PBD/PBD/Al was fabricated. rsc.org In this structure, PVK (poly(N-vinylcarbazole)) acted as a hole-transporting host, and PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) was used as an electron-transporting material. While this device architecture produced bright green luminescence, the performance of the simple Tb(acac)₃ was found to be lower than its fluorinated analogue, Tb(TFacac)₃(phen), which achieved a maximum luminance of 58 cd/m² at 25 V. rsc.org

The performance parameters for early devices using exclusively Tris(acetylacetonato)terbium(III) are modest by modern standards, highlighting the significance of ligand modification in enhancing the electroluminescence of terbium complexes.

Table 1: Performance Parameters of an Early OLED Device Using a Terbium β-diketonate Complex (Note: Data for a related, higher-performing complex is shown for context, as detailed quantitative data for early Tb(acac)₃ devices is limited.)

| Parameter | Value | Device Complex |

| Maximum Luminance | 58 cd/m² | Tb(TFacac)₃(phen) |

| Operating Voltage | 25 V | Tb(TFacac)₃(phen) |

| Emission Color | Green | Tb(TFacac)₃(phen) |

Development of Single-Component White Electroluminescent Devices

While research into lanthanide complexes for OLEDs began with simple monochromatic emitters like Tris(acetylacetonato)terbium(III), the field has evolved significantly. A major area of development has been the creation of single-component white electroluminescent devices. This is typically achieved by designing more complex molecules that can emit light across the visible spectrum. Although Tris(acetylacetonato)terbium(III) itself is known for its distinct green emission, research on other, more complex organo-terbium(III) complexes has successfully demonstrated the generation of white light from a single molecular emitter. These advanced complexes often incorporate different ligands to create broad-spectrum emission, moving beyond the monochromatic nature of simple chelates like Tb(acac)₃.

Charge Transport Properties and Exciton Generation

In OLEDs utilizing Tris(acetylacetonato)terbium(III), the generation of light is a multi-step process. Electrons and holes are injected from the cathode and anode, respectively, and they migrate through the organic layers. In the simple double-layer architecture (ITO/TPD/Tb(acac)₃/Al), holes are transported through the TPD layer to the TPD/Tb(acac)₃ interface. Electrons are injected from the aluminum cathode into the Tb(acac)₃ layer.

Recombination of these electrons and holes occurs within the Tb(acac)₃ layer, forming excited states known as excitons on the acetylacetonate ligands. This is followed by a highly efficient intramolecular energy transfer from the triplet state of the ligand to the ⁵D₄ excited state of the central Tb³⁺ ion. The final step is the radiative decay from the Tb³⁺ ion's excited state to its ground state levels, producing the characteristic green phosphorescence. The efficiency of this process is highly dependent on the energy alignment between the ligand's triplet state and the emissive level of the terbium ion. rsc.org

Thin Film Deposition Techniques

The properties of Tris(acetylacetonato)terbium(III), such as its volatility and thermal stability, make it a candidate for use in thin-film deposition techniques, particularly Chemical Vapor Deposition.

Chemical Vapor Deposition (CVD) Applications

Metal acetylacetonates (B15086760), including Tris(acetylacetonato)terbium(III), are well-known precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.com These compounds are often characterized by sufficient volatility and thermal stability to be sublimated and transported in a vapor phase to a heated substrate. srce.hr Upon reaching the substrate, the precursor undergoes thermal decomposition, leading to the deposition of a thin film of the desired material, which can be the metal oxide or the pure metal depending on the process conditions. researchgate.net

The thermal decomposition of metal tris-acetylacetonates has been studied to understand the mechanisms involved in CVD processes. dntb.gov.uaresearchgate.net For example, studies on iridium(III) acetylacetonate have shown that it can be used to deposit pure iridium films via MOCVD by thermal decomposition of the precursor. researchgate.net Similarly, aluminum acetylacetonate is a common precursor for depositing alumina (Al₂O₃) films. researchgate.net Based on the established behavior of this class of compounds, Tris(acetylacetonato)terbium(III) is a viable precursor for the CVD of terbium-containing thin films, such as terbium oxide (Tb₂O₃). Such films have applications in optics and as dielectric layers in electronic devices.

Sol-Gel Processes for Luminescent Films

The sol-gel process represents a versatile and widely utilized method for fabricating optically active materials by incorporating luminescent complexes like Pentane-2,4-dione terbium into stable inorganic or hybrid inorganic-organic matrices. cea.fralfachemic.com This technique offers significant advantages, including low processing temperatures, simple compositional control, and the ability to produce materials in various forms such as thin films, powders, and monoliths. nasa.gov The resulting materials are often transparent and colorless, making them ideal for optical applications. cea.frwikipedia.org

Research has demonstrated the successful synthesis of layered, luminescent mesostructured thin films composed of a silica (B1680970)–CTAB–Tb(acac)3 composite. wikipedia.org These films are prepared via a dip-coating process using an in situ sol-gel method where the terbium ion and the acetylacetone (B45752) ligand are introduced into the precursor solution. wikipedia.org The subsequent formation of the Tb(acac)3 complex within the mesostructured film is confirmed by the material's strong green luminescence under UV light. wikipedia.org

Similarly, luminescent zinc-based hybrid inorganic-organic films have been prepared using a non-alkoxide sol-gel process. cea.fr In these systems, terbium(III) is complexed with a β-diketone ligand and embedded within the zinc-based matrix. cea.fr The films, fabricated by dip-coating, remain transparent and exhibit intense emission even after being fired at temperatures up to 250°C, a testament to the thermal stability afforded by the sol-gel matrix. cea.fr The luminescence arises from the efficient energy transfer from the ligand to the Tb3+ ion, a phenomenon known as the "antenna effect". cea.fr The sol-gel method effectively mitigates the luminescence quenching that can occur from the clustering of rare-earth ions by providing a stable host environment. alfachemic.com

Electrospinning of Doped Polymer Fibers

Electrospinning is a robust and effective technique for producing polymer fibers with diameters ranging from the nanometer to the micrometer scale. ekb.egrsc.org This method utilizes an electrostatic force to draw a polymer solution into continuous fibers, which can be embedded with functional materials like this compound to create luminescent textiles. rsc.orgresearchgate.netunc.edu The resulting nanofibrous membranes possess a large surface-area-to-volume ratio and are being explored for applications in optical devices and sensor systems. wikipedia.org

Bifunctional fibers with both luminescent and magnetic properties have been synthesized by incorporating Tb(acac)3phen complexes and Fe3O4 nanoparticles into various polymer matrices, including polystyrene (PS), polyvinylpyrrolidone (PVP), and poly(methyl methacrylate) (PMMA), using a single-fluid electrospinning method. researchgate.net The average diameters of the resulting fibers vary depending on the polymer used. researchgate.net For instance, studies have reported average diameters of 1.65 µm for PS fibers, 0.313 µm for PVP fibers, and 0.571 µm for PMMA fibers. researchgate.net

The incorporation of the terbium complex imparts strong, characteristic green luminescence to the fibers, with emission peaks corresponding to the ⁵D₄→⁷Fⱼ transitions of the Tb³⁺ ion (typically observed around 491, 549, 585, and 621 nm). unc.edu Research indicates that the polymer matrix can influence the photophysical properties of the complex; for example, the main excitation peaks in the bifunctional fibers have been observed to blue-shift by 5–8 nm compared to the pure complex. researchgate.net However, the fluorescence lifetimes of the terbium complexes are generally unaffected by the polymer host. researchgate.net The luminescent properties of these composite fibers can be further enhanced by the localized surface plasmon resonance (LSPR) effect when silver nanoparticles are also incorporated into the matrix. alfachemic.com

Table 1: Properties of Electrospun Polymer Fibers Doped with Terbium Complexes

| Polymer Matrix | Dopants | Average Fiber Diameter (µm) | Key Findings |

|---|---|---|---|

| Polystyrene (PS) | Tb(acac)₃phen, Fe₃O₄ | 1.65 | Exhibited characteristic Tb³⁺ emission and soft ferromagnetic properties. researchgate.net |

| Polyvinylpyrrolidone (PVP) | Tb(acac)₃phen, Fe₃O₄ | 0.313 | Showed the best tensile performance among the tested polymers. researchgate.net |

| Poly(methyl methacrylate) (PMMA) | Tb(acac)₃phen, Fe₃O₄ | 0.571 | Successfully incorporated both dopants into the fiber structure. researchgate.net |

| Poly-L-lactic acid (PLLA) | Tb(acac)₃phen, Ag-NPs | ~0.250 | Fluorescence intensity and quantum efficiency were enhanced by Ag-NPs. alfachemic.com |

Catalysis in Organic Reactions

Application as Catalytic Reagents

Metal acetylacetonate complexes are recognized for their utility as catalysts and catalytic reagents in various organic syntheses. uninsubria.it The terbium(III) ion in this compound can function as a Lewis acid, facilitating a range of chemical transformations. While the catalytic applications of many transition metal acetylacetonates are widely reported, specific examples for terbium(III) acetylacetonate are more specialized.

One documented application is its use as a crucial component in the preparation of a new family of monoporphyrinates. alfachemic.comsigmaaldrich.com These resulting compounds are noted for their interesting photochemical and magnetic properties, which hold significant promise for further synthetic applications. alfachemic.comsigmaaldrich.com In a related context, a novel 3D terbium metal-organic framework (MOF), which also features terbium(III) ions as Lewis acid sites, has been shown to be an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes at room temperature. rsc.org The porous structure of the Tb-MOF provides a beneficial microenvironment that brings the substrates into proximity with the catalytic metal centers, demonstrating the catalytic potential of the terbium ion in this type of reaction. rsc.org

Role in Polymerization Reactions

Metal complexes, including various metal acetylacetonates, are frequently employed as initiators or catalysts for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). uninsubria.itillinois.edu Catalysts based on metals like tin, zinc, aluminum, and titanium have been extensively studied for this purpose. cea.frillinois.edu20.210.105 For example, titanium(IV) acetylacetonate complexes have been synthesized and used for the bulk ROP of L-lactide. cea.fr Similarly, iron(III) acetylacetonate has been shown to catalyze the decomposition of polymer matrices. nih.gov

While the broader family of lanthanide compounds has shown activity in this area—for instance, triisopropoxyneodymium has been used to initiate the ROP of l-lactic acid O-carboxyanhydrides—the specific role of this compound as a catalyst for polymerization is not extensively documented in the available scientific literature. nih.gov The general reactivity of other metal acetylacetonates and rare-earth compounds suggests potential for such applications, but detailed research on terbium(III) acetylacetonate in this specific catalytic role remains limited.

Facilitation of Carbon Nanostructure Fabrication

The fabrication of carbon nanostructures, such as carbon nanotubes (CNTs), is a field of intensive research, with chemical vapor deposition (CVD) being one of the most promising methods for industrial-scale production. wikipedia.orgmdpi.com The CVD process involves the thermal decomposition of a hydrocarbon gas (e.g., acetylene, methane) in the presence of a catalyst. wikipedia.orgunc.edu